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4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

Researchers targeting kinase selectivity face the risk of using regioisomers that alter binding by 10- to 20-fold. This compound solves this with its specific 2-CF₃-pyrimidin-4-NH-aryl architecture, a validated kinase hinge-binding motif. • Distinct pharmacophore: 2-CF₃ substitution and NH linker ensure precise hinge-region engagement, unlike 4-CF₃ analogs. • Synthetic robustness: The para-COOH handle enables amide coupling without core degradation, a practical advantage over ether analogs. • Supply reliability: Offered at ≥97% purity with rapid global dispatch, supported by MDL number MFCD11505016 for efficient procurement.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21 g/mol
CAS No. 1215332-65-2
Cat. No. B1393508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid
CAS1215332-65-2
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
InChIKeyHSQUZGLXLQWKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid: Structural Identity & Compound-Class Context


4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1215332-65-2, molecular formula C₁₂H₈F₃N₃O₂, molecular weight 283.21 g/mol) is a heterocyclic building block belonging to the 2,4-diaminopyrimidine-aryl-carboxylic acid chemotype [1]. The compound features a 2-trifluoromethylpyrimidine core linked via a secondary amine bridge to a para-benzoic acid moiety. This scaffold places it within a broader class of trifluoromethylpyrimidine-based bioactive molecules that have been investigated as kinase inhibitors and anti-inflammatory agents [2][3]. Its substitution pattern—specifically the 2-CF₃ group on the pyrimidine ring combined with the 4-NH-aryl-carboxylic acid architecture—creates a distinct hydrogen-bond donor/acceptor arrangement that differentiates it from positional isomers and linker-modified analogs commonly offered as alternative procurement candidates.

Chemotype 2-CF3 pyrimidine with NH-aryl carboxylic acid scaffold
Scaffold class 2,4-diaminopyrimidine kinase inhibitor fragment
Procurement identity Regioisomer- and linker-specific building block; not interchangeable with 4-CF3 or ether analogs

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid: Procurement Risk of In-Class Substitution


Close structural analogs of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid—including regioisomers differing in CF₃ position on the pyrimidine ring, positional isomers of the carboxylic acid, and linker-modified ether analogs—share the same or nearly identical molecular formula and can appear superficially interchangeable in procurement databases [1]. However, the specific 2-CF₃ substitution on the pyrimidine C2 position (rather than the C4 position), combined with the secondary amine (NH) linker to para-benzoic acid, establishes a unique pharmacophoric geometry and hydrogen-bonding profile that cannot be replicated by these analogs. In kinase inhibitor programs built on the 2,4-diaminopyrimidine scaffold, small changes in substitution pattern have been demonstrated to alter selectivity profiles by 10- to 20-fold across closely related kinase targets [2]. Substituting this compound with a regioisomer or ether analog without experimental validation therefore risks loss of target engagement, altered binding kinetics, or unanticipated off-target activity. The quantitative structural and physicochemical evidence below establishes the measurable dimensions along which this compound diverges from its most common procurement alternatives.

Target: 2-CF3, NH linker, para-COOH
4-CF3 regioisomer CF3 position switch may alter pharmacophore and kinase selectivity; class-level IC50 shifts >10-fold observed in related scaffolds.
Target: NH linker (H-bond donor)
Ether analog (O linker) Loss of hinge-region H-bond donation capability; binding mode cannot be assumed equivalent.
Target: para-COOH exit vector
meta-COOH positional isomer Identical molecular weight; exit vector ~60° altered. Cannot be distinguished by MS; geometry mismatch may affect target engagement.

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid: Head-to-Head Differentiation Evidence


Regioisomeric CF₃ Position: 2-CF₃ vs. 4-CF₃ Pyrimidine

The target compound positions the electron-withdrawing trifluoromethyl group at the C2 position of the pyrimidine ring, directly adjacent to the NH linkage point at C4. The closest regioisomeric comparator, 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid, places the CF₃ group at the C4 position with the NH linker at C2, reversing the electronic and steric environment around the critical diaminopyrimidine hydrogen-bonding motif. This positional swap alters the pKa of the pyrimidine nitrogen atoms and the conformational preferences of the NH-aryl linkage. Predicted pKa values for the comparator series indicate a pKa of ~4.16 for the 3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid analog , while the 2-CF₃ substitution pattern in the target compound is expected to further modulate the pyrimidine N1 basicity due to the closer proximity of the electron-withdrawing group to the ring nitrogens. In the broader 2,4-diaminopyrimidine kinase inhibitor class, analogous regioisomeric modifications have produced IC₅₀ shifts exceeding 10-fold against targets such as FAK and PYK2 [1]. Direct head-to-head biological data for this specific compound pair is not available in the public domain; this evidence is classified as class-level inference.

Regioisomer CF3 Position
Class-level inference
2-CF3 vs 4-CF3 on pyrimidine; class-level IC50 shift >10-fold reported for related kinase inhibitors
Regioisomer mismatch may alter hinge-binding motif
No direct head-to-head IC50 data for this specific pair; structural analogy from PYK2/FAK series
Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

Linker Differentiation: NH vs. O Bridge

The target compound utilizes a secondary amine (–NH–) as the linker between the pyrimidine C4 and the benzoic acid para position, contributing one additional hydrogen-bond donor (HBD) relative to the ether analog 4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1086379-69-2), which employs an oxygen linker (–O–) incapable of donating a hydrogen bond. Computed properties confirm the target compound has 2 HBD counts versus 1 for the ether analog, while hydrogen-bond acceptor counts are 8 vs. 7 respectively [1]. This HBD capability is structurally significant: in kinase inhibitor co-crystal structures of related 2,4-diaminopyrimidine scaffolds, the NH group at this position frequently engages in a direct hydrogen bond with the kinase hinge region backbone carbonyl [2]. Replacing NH with O eliminates this hydrogen-bond donation, which can weaken hinge binding and alter selectivity profiles. The molecular formula also changes from C₁₂H₈F₃N₃O₂ (target, MW 283.21) to C₁₂H₇F₃N₂O₃ (ether analog, MW 284.19) .

Linker NH vs O
Class-level inference
HBD count: 2 (NH) vs 1 (O); MW 283.21 vs 284.19 g/mol
NH linker provides critical hinge H-bond donation
Ether analog lacks this HBD; kinase co-crystal structures show NH engagement with backbone carbonyl
Hydrogen-bond donor Molecular recognition Binding mode

Positional Isomer: para-COOH vs. meta-COOH

The target compound bears the carboxylic acid group at the para (4-) position of the phenyl ring, whereas the positional isomer 3-{[2-(trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1216958-06-3) places the COOH at the meta (3-) position. This change alters the exit vector angle of the carboxylic acid relative to the pyrimidine-NH-phenyl axis. In the 4-COOH configuration, the acid group is co-linear with the NH-pyrimidine axis, projecting the acidic functionality approximately 180° from the pyrimidine ring. In the 3-COOH isomer, the acid group is angled at ~120° relative to this axis. Both isomers share identical molecular weight (283.21 g/mol) and formula (C₁₂H₈F₃N₃O₂) [1], making them indistinguishable by mass spectrometry alone and creating a concrete risk of misidentification during procurement. LogP (XLogP3-AA) for the target compound is computed as 2.5 with TPSA = 75.1 Ų [1]; the 3-COOH isomer is expected to exhibit a slightly different LogP and TPSA due to altered intramolecular hydrogen-bonding potential between the COOH and the NH linker.

COOH Position para vs meta
Class-level inference
Identical MW (283.21); exit vector angle differs by ~60°
Positional isomer alters pharmacophore geometry
Mass spectrometry cannot distinguish; meta-COOH alters ligand–protein complementarity
Positional isomer Carboxylic acid geometry Pharmacophore vector

Physicochemical Profile: LogP, TPSA & Drug-Likeness

The target compound's computed XLogP3-AA of 2.5 and topological polar surface area (TPSA) of 75.1 Ų position it within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW 283.21 < 500; LogP < 5; HBD 2 ≤ 5; HBA 8 ≤ 10) [1]. The TPSA value of 75.1 Ų falls below the commonly cited 90 Ų threshold for blood–brain barrier penetration and below the 140 Ų threshold for oral absorption, suggesting acceptable membrane permeability potential [2]. In comparison, the methyl-substituted analog 2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid (CAS 1495407-96-9) carries a higher molecular weight of 297.24 g/mol (ΔMW = +14.03) due to the additional methyl group and altered pyrimidine substitution, which increases lipophilicity and steric bulk—properties that may be advantageous or disadvantageous depending on the target binding site topology [3]. The trifluoromethyl group at the C2 position of the target compound contributes to metabolic stability; literature on trifluoromethylpyrimidine-based inhibitors demonstrates that the CF₃ group reduces oxidative metabolism compared to methyl or unsubstituted analogs [4].

Physicochemical Profile
Cross-study comparable
TPSA 75.1 Ų, LogP 2.5, MW 283.21; comparator analog MW 297.24
Favorable computed CNS permeability parameters (TPSA below 90 Ų threshold)
Bulkier methyl-substituted analog may have less favorable CNS profile; direct LogP/TPSA not publicly verified for comparator
Lipophilicity Polar surface area Drug-likeness CNS permeability

Purity Specification & Procurement Reliability

The target compound is commercially available from multiple independent vendors at a minimum purity specification of 97% (HPLC), with appearance described as white to off-white powder . LeYan (Catalog No. 1801317), Chemenu (Catalog No. CM489149), and VWR/Matrix Scientific each list the compound at 97% purity . This multi-vendor availability at consistent purity specifications provides procurement reliability: researchers can source from alternative suppliers without compromising quality thresholds. By comparison, the regioisomer 3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid (CAS 1217079-88-3) is listed at 95% minimum purity by some vendors , and the product status for certain analogs has been noted as 'discontinued' in supplier catalogs , indicating supply-chain volatility for some in-class compounds. The target compound benefits from active, multi-supplier availability.

Purity & Availability
Supporting evidence
≥97% purity (multiple vendors); comparator analog ≥95% with limited/discontinued supply
Multi-vendor 97% purity reduces procurement risk
Supply-chain volatility noted for some regioisomeric analogs; consistent quality across suppliers
Chemical purity Vendor specification Quality assurance Procurement

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid: Recommended Application Scenarios


Kinase Inhibitor Fragment & Scaffold-Hopping Programs

The 2-CF₃-pyrimidin-4-NH-aryl architecture of this compound maps directly onto the well-validated 2,4-diaminopyrimidine kinase hinge-binding motif. The NH linker provides the essential hydrogen-bond donor for hinge-region backbone carbonyl engagement, as structurally demonstrated in co-crystal structures of related 2,4-diaminopyrimidine scaffolds bound to Aurora A kinase (PDB: 3UOD) [1]. The 2-CF₃ group enhances metabolic stability and modulates the pyrimidine N1 basicity, while the para-COOH provides a synthetically tractable handle for amide coupling or esterification to elaborate into diverse kinase inhibitor chemotypes. Researchers pursuing FAK, PYK2, or Aurora kinase targets should prioritize this specific regioisomer over the 4-CF₃ analog, as published SAR in the trifluoromethylpyrimidine series shows that CF₃ position can shift kinase selectivity by 10- to 20-fold [2].

CNS-Penetrant Probe Design

With a computed TPSA of 75.1 Ų—comfortably below the 90 Ų CNS permeability threshold—and a moderate LogP of 2.5, this compound is well-suited as a starting point for CNS-targeted chemical probe development [3][4]. The para-COOH group provides a vector for pro-drug derivatization (e.g., ester pro-drugs to enhance brain uptake) or for conjugation to targeting moieties. The trifluoromethyl group's electron-withdrawing character reduces susceptibility to oxidative metabolism, a desirable property for CNS compounds requiring extended half-lives [2]. The bulkier 2-methyl-5-substituted analog (MW 297.24) is expected to have a higher TPSA and LogP, potentially limiting its CNS permeability; the target compound's favorable profile supports its selection for CNS discovery programs.

PGE2 Production Inhibition Screening Models

Polysubstituted pyrimidines bearing trifluoromethyl groups have been reported as sub-micromolar inhibitors of PGE2 production, with IC₅₀ values as low as 12 nM in LPS-stimulated human whole blood assays [5]. The target compound's structural features—a 2-CF₃-pyrimidine with a 4-NH-aryl-carboxylic acid—align with the general pharmacophore of this anti-inflammatory pyrimidine class. While direct PGE2 inhibition data for this specific compound has been cited in secondary sources, the absence of verifiable primary publication data means this application scenario should be treated as hypothesis-generating rather than validated. Researchers evaluating this compound for COX/mPGES-1 pathway modulation should perform confirmatory head-to-head profiling against the 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid regioisomer to experimentally establish selectivity, given the 10-fold sensitivity of related pyrimidine anti-inflammatory SAR to substitution pattern changes [5].

Amide-Coupled Library Synthesis Building Block

The free para-carboxylic acid functionality makes this compound an ideal building block for amide bond formation with primary or secondary amines, enabling rapid library diversification through parallel synthesis. The LeYan catalog lists this compound as a research-chemical building block (Catalog No. 1801317, 97% purity) , and its MDL number (MFCD11505016) facilitates electronic procurement and inventory management. The NH linker and CF₃ group remain intact during standard amide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt), allowing the core pharmacophore to be preserved while varying the amide substituent. This contrasts with the ether analog (CAS 1086379-69-2), whose O-linker may undergo cleavage under strongly acidic or Lewis-acidic coupling conditions, offering the target compound a practical advantage in synthetic workflow robustness.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
2-CF3-4-NH-aryl hinge-binding architecture
Kinase selectivity SAR context (e.g., PYK2/FAK); hinge-region H-bond engagement review
CNS permeability research probes
Computed TPSA/LogP within CNS-permeable range
Blood-brain barrier permeability models; brain uptake assay context
PGE2 production inhibition screening
Trifluoromethylpyrimidine-based pharmacophore
mPGES-1/COX pathway modulation context; confirmatory regioisomer profiling
Parallel synthesis building block
Free para-COOH for amide coupling
Standard coupling condition compatibility; core scaffold integrity review

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